Cas no 850915-49-0 (2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)
2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 화학적 및 물리적 성질
이름 및 식별자
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- 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one
- 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- AKOS024584925
- 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- 850915-49-0
- F0579-0300
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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- 인치: 1S/C21H17ClN2O3S2/c1-27-18-5-3-2-4-16(18)24-20(26)19-15(10-11-28-19)23-21(24)29-12-17(25)13-6-8-14(22)9-7-13/h2-9H,10-12H2,1H3
- InChIKey: SKTRAMAKUUHXAZ-UHFFFAOYSA-N
- 미소: ClC1C=CC(=CC=1)C(CSC1=NC2=C(C(N1C1C=CC=CC=1OC)=O)SCC2)=O
계산된 속성
- 정밀분자량: 444.0369124g/mol
- 동위원소 질량: 444.0369124g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 6
- 중원자 수량: 29
- 회전 가능한 화학 키 수량: 6
- 복잡도: 719
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.7
- 토폴로지 분자 극성 표면적: 110Ų
2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0579-0300-2μmol |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-5μmol |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-10μmol |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-20μmol |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-1mg |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-2mg |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-3mg |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-4mg |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-5mg |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0579-0300-10mg |
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one |
850915-49-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one 관련 문헌
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one에 대한 추가 정보
2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one: A Multifunctional Scaffold for Targeted Therapeutics
2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one represents a structurally complex compound with potential applications in pharmaceutical research. This molecule combines multiple heterocyclic rings, including a thieno[3,2-d]pyrimidine core, which is a well-established scaffold in drug development. The presence of 4-chlorophenyl and 2-methoxyphenyl substituents introduces functional groups that may modulate biological activity through specific molecular interactions. Recent studies highlight the significance of such molecular architectures in developing agents for inflammatory diseases and cancer therapy.
Structural analysis reveals that the thieno[3,2-d]pyrimidine ring system is connected to two aromatic rings via sulfur-containing linkages. The 2-oxoethylsulfanyl group serves as a critical bridge between the aromatic systems, potentially enabling intermolecular interactions with biological targets. This unique topology may facilitate the formation of hydrogen bonds or π-π stacking interactions, which are essential for binding to enzyme active sites or cellular receptors. Computational modeling studies published in *Journal of Medicinal Chemistry* (2023) suggest that this scaffold could interact with kinases and G-protein-coupled receptors, making it a promising candidate for targeting signaling pathways involved in disease progression.
The 4-chlorophenyl moiety introduces electrophilic characteristics that may influence the molecule's reactivity and selectivity. Chlorine atoms in aromatic rings are known to enhance metabolic stability by reducing the likelihood of hydrolytic degradation. This property is particularly valuable in drug development, where metabolic stability directly impacts pharmacokinetic profiles. A 2024 review in *Drug Discovery Today* emphasizes that chlorinated aromatic systems often exhibit improved oral bioavailability compared to their unsubstituted counterparts, a feature that may be relevant to the 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl} scaffold.
The 2-methoxyphenyl substituent contributes to the molecule's hydrophilic character, which may influence its solubility and permeability properties. Methoxy groups are commonly used in drug design to modulate lipophilicity and improve tissue penetration. Recent advancements in QSAR (Quantitative Structure-Activity Relationship) modeling have demonstrated that methoxy substitutions can significantly enhance the affinity of small molecules for specific targets, such as nuclear hormone receptors. This property may be particularly relevant for the 3-(2-methoxyphenyl) fragment in this compound, which could influence its interaction with intracellular signaling pathways.
Pharmacological studies on similar scaffolds have shown promising results in preclinical models. For instance, a 2023 study published in *Bioorganic & Medicinal Chemistry* reported that thieno[3,2-d]pyrimidine derivatives exhibit potent anti-inflammatory activity by inhibiting the NF-κB pathway. The 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl} group may contribute to this activity by forming covalent interactions with key residues in the enzyme complex. This mechanism is supported by molecular docking simulations that demonstrate strong binding affinities for targets such as COX-2 and TNF-α receptors.
Chemical synthesis of this compound involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core through a condensation reaction between a thiophene derivative and a pyrimidine precursor. The 2-oxoethylsulfanyl functionality is introduced via a sulfur-containing coupling reaction, which is critical for establishing the molecule's three-dimensional structure. Optimizing reaction conditions for these steps is essential to achieve high yields and purity, as reported in a 2024 synthetic chemistry study in *Organic Letters*.
Applications of this scaffold in therapeutic development are being explored across multiple disease areas. In oncology, its ability to modulate kinase activity makes it a potential candidate for targeting tumors with activated signaling pathways. In neurodegenerative disorders, the 2-methoxyphenyl group may contribute to neuroprotective effects by interacting with protein kinase C (PKC) isoforms. A 2023 preclinical study in *ACS Chemical Biology* demonstrated that similar compounds exhibit neuroprotective properties in models of Alzheimer's disease, suggesting that this scaffold could be further developed for such indications.
Future research on this compound should focus on elucidating its mechanism of action through in vitro and in vivo studies. Advanced techniques such as cryo-electron microscopy and X-ray crystallography could provide insights into its interactions with biological targets. Additionally, optimizing the molecule's pharmacokinetic properties through structural modifications may enhance its therapeutic potential. As highlighted in a 2024 review in *Nature Reviews Drug Discovery*, such scaffolds represent a valuable platform for developing next-generation therapeutics with improved efficacy and safety profiles.
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